molecular formula C20H28N4O9S2 B15125131 2-Hydroxystilbamidine diisethionate

2-Hydroxystilbamidine diisethionate

Cat. No.: B15125131
M. Wt: 532.6 g/mol
InChI Key: XVTQTNAKZYLTNZ-HFPMQDOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxystilbamidine diisethionate is a hydroxy-4-4’ diamidino stilbene compound used as a diisethionate salt. It belongs to the aromatic diamidine series of compounds, which are known for their strong activity against bacteria, protozoa, and fungi. This compound has been clinically used in the treatment of systemic mycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis .

Chemical Reactions Analysis

2-Hydroxystilbamidine diisethionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Hydroxystilbamidine diisethionate involves its interaction with extracellular DNA and lysosomes. In Trypanosomes, the compound binds extensively and selectively to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .

Comparison with Similar Compounds

2-Hydroxystilbamidine diisethionate is part of the aromatic diamidine series, which includes compounds such as pentamidine, propamidine, stilbamidine, and berenil. These compounds share similar antimicrobial properties but differ in their toxicity and clinical applications. For example, this compound is less toxic than stilbamidine and is preferred for clinical use . Other similar compounds include dihydroxystilbamidine and dimethylstilbamidine, which have been studied for their trypanocidal activity .

Properties

Molecular Formula

C20H28N4O9S2

Molecular Weight

532.6 g/mol

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)/b4-1+;;

InChI Key

XVTQTNAKZYLTNZ-HFPMQDOPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.